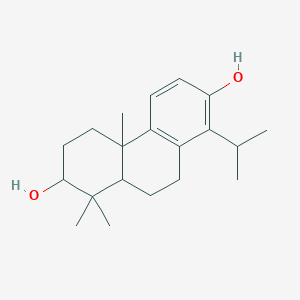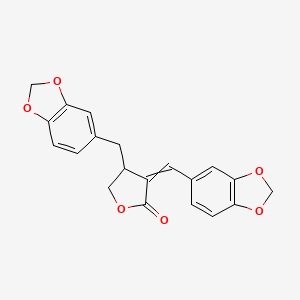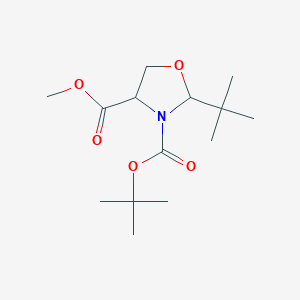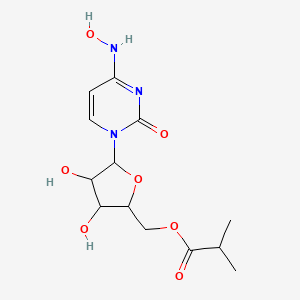
Icos-13-en-10-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-icos-13-en-10-one: is an organic compound characterized by a long carbon chain with a double bond and a ketone functional group. This compound falls under the category of alkenes due to the presence of the double bond and is also a ketone because of the carbonyl group. The (Z) notation indicates the specific geometric configuration of the double bond, where the higher priority substituents are on the same side.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize (Z)-icos-13-en-10-one involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent, such as an alkyl magnesium bromide, which is then reacted with a suitable aldehyde or ketone to form the desired product.
Wittig Reaction: Another synthetic route is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. The reaction conditions usually involve the use of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of (Z)-icos-13-en-10-one often involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (Z)-icos-13-en-10-one can undergo oxidation reactions, where the double bond or the ketone group is oxidized to form different products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can also be reduced to form alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the carbonyl carbon. Nucleophiles such as amines or hydrazines can react with the carbonyl group to form imines or hydrazones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, hydrazines
Major Products Formed:
Oxidation: Carboxylic acids, esters
Reduction: Alcohols, alkanes
Substitution: Imines, hydrazones
Applications De Recherche Scientifique
Chemistry:
Catalysis: (Z)-icos-13-en-10-one is used as a precursor in the synthesis of catalysts for various organic reactions.
Material Science: It is employed in the development of new materials with specific properties, such as polymers and resins.
Biology:
Pheromones: This compound is studied for its role as a pheromone in certain insect species, influencing their behavior and communication.
Biochemical Pathways: Researchers investigate its involvement in biochemical pathways and its potential effects on cellular processes.
Medicine:
Drug Development: (Z)-icos-13-en-10-one is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Diagnostics: It is used in the development of diagnostic tools and assays for detecting specific biological markers.
Industry:
Fragrance Industry: This compound is utilized in the formulation of fragrances and flavors due to its unique scent profile.
Agriculture: It is applied in agricultural practices as a component of pest control formulations.
Mécanisme D'action
The mechanism of action of (Z)-icos-13-en-10-one involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, as a pheromone, it interacts with olfactory receptors in insects, triggering behavioral responses. In medicinal applications, it may inhibit or activate specific enzymes, influencing biochemical pathways and exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
(E)-icos-13-en-10-one: The (E) isomer of icos-13-en-10-one, where the higher priority substituents are on opposite sides of the double bond.
(Z)-icos-13-en-9-one: A similar compound with the ketone group at the 9th carbon instead of the 10th.
(Z)-icos-12-en-10-one: A compound with the double bond at the 12th carbon instead of the 13th.
Uniqueness:
Geometric Configuration: The (Z) configuration of the double bond in (Z)-icos-13-en-10-one gives it unique chemical and physical properties compared to its (E) isomer.
Functional Group Position: The position of the ketone group at the 10th carbon distinguishes it from other similar compounds, affecting its reactivity and applications.
Propriétés
IUPAC Name |
icos-13-en-10-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O/c1-3-5-7-9-11-13-15-17-19-20(21)18-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUBXNQWXJBVHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)CCC=CCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 7-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B15285339.png)
![spiro[3H-1-benzofuran-2,4'-piperidine]-3-amine;dihydrochloride](/img/structure/B15285350.png)

![2-(4-Chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]prop-2-enoic acid](/img/structure/B15285371.png)
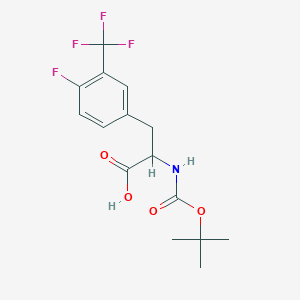
![2-[6-({bicyclo[2.2.1]heptan-2-yl}amino)-9H-purin-9-yl]-5-(chloromethyl)oxolane-3,4-diol](/img/structure/B15285389.png)
![Trisodium [[5-(4-amino-2-oxo-1-pyrimidinyl)-3,4-dihydroxy-2-oxolanyl]methoxy-oxidophosphoryl] phosphate](/img/structure/B15285390.png)
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoic acid](/img/structure/B15285396.png)
![Sodium;[4-[4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate](/img/structure/B15285403.png)

